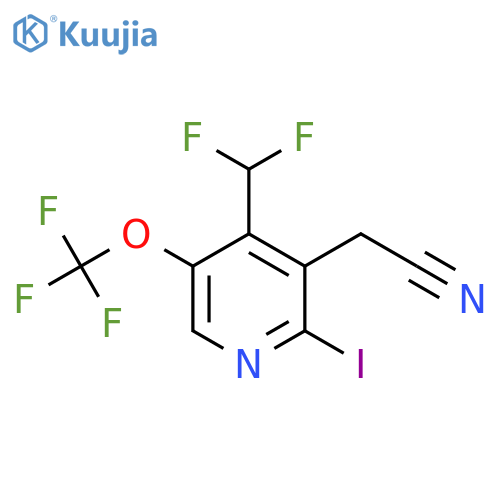Cas no 1804764-20-2 (4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile)

1804764-20-2 structure
商品名:4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile
CAS番号:1804764-20-2
MF:C9H4F5IN2O
メガワット:378.037351608276
CID:4838129
4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile
-
- インチ: 1S/C9H4F5IN2O/c10-7(11)6-4(1-2-16)8(15)17-3-5(6)18-9(12,13)14/h3,7H,1H2
- InChIKey: VLEUFJXBASRDIC-UHFFFAOYSA-N
- ほほえんだ: IC1C(CC#N)=C(C(F)F)C(=CN=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 329
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 45.9
4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029088354-1g |
4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile |
1804764-20-2 | 97% | 1g |
$1,445.30 | 2022-04-01 |
4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile 関連文献
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
1804764-20-2 (4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile) 関連製品
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量